molecular formula C12H14N6 B3009175 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2034603-02-4

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine

Katalognummer: B3009175
CAS-Nummer: 2034603-02-4
Molekulargewicht: 242.286
InChI-Schlüssel: NOPZCMUFIWHRNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the N-position and a 1-methyl-1H-pyrazol-5-ylmethyl moiety. This compound is structurally characterized by fused pyrazole and pyrazine rings, which confer unique electronic and steric properties. The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Eigenschaften

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-16(9-10-3-5-14-17(10)2)12-11-4-6-15-18(11)8-7-13-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZCMUFIWHRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines pyrazole and pyrazin moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. The following reaction scheme outlines a common synthetic pathway:

  • Preparation of Intermediates : The synthesis begins with the formation of the pyrazole and pyrazin intermediates.
  • Coupling Reaction : The pyrazole intermediate is reacted with a substituted pyrazin compound under controlled conditions, often using solvents such as ethanol and appropriate catalysts.
  • Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine. For instance:

  • Cell Line Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent activity (IC50 = 3.79 µM for MCF7) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokine Release : Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity:

Modification Effect on Activity
Substitution at N1Increased anticancer activity
Alkyl groups at N2Enhanced solubility and bioavailability
Aromatic substitutionsImproved target specificity

Research indicates that certain substitutions can lead to enhanced binding affinity for molecular targets involved in cancer progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine:

  • MCF7 Cell Line Study : A recent study assessed the compound's ability to induce apoptosis in MCF7 cells, revealing that it triggers intrinsic apoptotic pathways leading to cell death .
  • A549 Cell Line Study : Another investigation focused on lung cancer cells (A549), where the compound showed significant inhibition of cell proliferation with an IC50 value of 26 µM, demonstrating its potential as an anticancer therapeutic .
  • Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammation .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines. A notable case is the compound AMG 337, which demonstrated nanomolar inhibition of MET kinase activity, a target implicated in cancer progression .

CompoundTargetIC50 (nM)Reference
AMG 337MET Kinase<10
N-methyl derivativesVarious cancer linesVaries

Anti-inflammatory Effects

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Neurological Disorders

The unique structure of pyrazolo[1,5-a]pyrazines allows them to interact with various neurological targets, making them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of neurotransmitter systems through these compounds could lead to novel therapeutic strategies.

Antimicrobial Activity

Recent research has indicated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study: AMG 337

AMG 337 was developed as a selective MET inhibitor with promising preclinical pharmacokinetics and efficacy against MET-dependent tumors. Its discovery involved extensive screening of pyrazolo[1,5-a]pyrazine derivatives for their ability to inhibit MET kinase activity .

Case Study: Pyrazole Derivatives in Pain Management

A series of N-substituted pyrazoles were evaluated for their analgesic effects in animal models. The results indicated that certain derivatives significantly reduced pain responses comparable to traditional analgesics, highlighting their potential in pain management therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives share a common bicyclic scaffold but differ in substituents and biological targets. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Biological Activity Reference
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine Pyrazolo[1,5-a]pyrazine N-methyl, 1-methyl-1H-pyrazol-5-ylmethyl BTK inhibition (radiochemistry applications)
3-methyl-N-[2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-pyrazol-5-amine Pyrazolo[1,5-a]pyrimidine 3-methyl, morpholin-4-yl, 2-methyl-1H-pyrazol-5-amine Kinase inhibition (synthetic intermediate)
5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 5-chloro, 4-(methylsulfonyl)phenyl Cyclin-dependent kinase (CDK) inhibition
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 5-methyl, 4-chlorophenyl, 2-methoxyphenyl Undisclosed (structural diversity study)
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide Pyrazolo[1,5-a]pyrimidine 7-oxo, N-Boc-N-benzyl-2-aminoethyl Cathepsin K/B inhibition (IC50: 25–45 µM)
N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine N-methyl, 2-(1-methyl-1H-pyrazol-4-yl)ethyl, 5-phenyl Kinase inhibition (structural analog for BTK studies)

Kinase Inhibitor Development

The target compound and its pyrazolo[1,5-a]pyrimidine analogs have shown promise in preclinical studies for BTK and CDK inhibition. For example, derivatives with morpholine or sulfonylphenyl substituents exhibit enhanced solubility and target binding .

Therapeutic Potential

  • Cancer : BTK inhibitors are pivotal in treating B-cell malignancies, while CDK inhibitors target solid tumors .
  • Osteoporosis : Cathepsin K inhibitors (e.g., compound 5a) reduce bone resorption in vitro .

Challenges and Limitations

  • Metabolic Stability : N-methyl and pyrazole-containing derivatives may exhibit rapid hepatic clearance, necessitating prodrug strategies .
  • Selectivity : Off-target effects (e.g., GSK3β inhibition) are observed in sulfonylphenyl derivatives, requiring structural refinement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.